N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a β-carboline alkaloid derivative characterized by a tetrahydro-β-carboline core fused with a carboxamide moiety and a propan-2-ylamino-substituted oxopropyl chain. β-carbolines are naturally occurring or synthetically derived heterocyclic compounds known for their diverse bioactivities, including antitumor, antiviral, and neuropharmacological effects . The synthesis of this compound likely follows established β-carboline methodologies, such as the Pictet–Spengler reaction, which involves condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions . The propan-2-ylamino group may enhance solubility and pharmacokinetic properties compared to bulkier substituents, while the carboxamide moiety could facilitate interactions with biological targets like DNA or enzymes .
Properties
IUPAC Name |
N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12(2)20-17(23)7-9-19-18(24)22-10-8-14-13-5-3-4-6-15(13)21-16(14)11-22/h3-6,12,21H,7-11H2,1-2H3,(H,19,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLZYYQVMMIFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCNC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH ranges .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
β-Carboline Derivatives
β-carbolines share a common tricyclic indole structure but differ in substitution patterns and oxidation states. Key comparisons include:
Synthetic Efficiency : The target compound’s synthesis likely mirrors methods described in , where reaction conditions (e.g., solvent polarity) and aldehyde electronic properties dictate yields. For example, electron-withdrawing aldehydes yield higher conversions in water, while electron-donating groups require organic solvents . In contrast, bivalent N2-benzylated β-carbolines achieve >50% yields via a four-step protocol , suggesting superior scalability compared to naphthyridine carboxamides (25% yield, ).
- Substituent Effects: The propan-2-ylamino group in the target compound may improve aqueous solubility compared to lipophilic benzyl groups in T5b.3-T5b.10 . Carboxamide moieties in both classes are hypothesized to mediate DNA intercalation or enzyme inhibition, as seen in T5b.3-T5b.10’s cytotoxicity .
Naphthyridine Carboxamides
describes N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides, which share a carboxamide group but differ in core structure:
| Compound Class | Core Structure | Key Substituents | Synthesis Method | Yield (%) |
|---|---|---|---|---|
| Naphthyridine Carboxamide (67) | 1,4-dihydro-naphthyridine | N3-aryl, 1-alkyl, carboxamide | Multi-step synthesis | 25 |
- Synthetic Challenges : Lower yields (25% for compound 67) highlight the complexity of naphthyridine synthesis compared to β-carbolines .
Key Research Findings
Synthetic Flexibility : β-carbolines offer higher synthetic versatility and yields compared to naphthyridines, making them preferable for drug discovery .
Bioactivity Optimization: Substituent choice (e.g., benzyl vs. propan-2-ylamino) critically influences solubility, potency, and selectivity.
Unanswered Questions : The target compound’s exact biological profile (e.g., IC50, toxicity) remains uncharacterized, necessitating further in vitro and in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
